![molecular formula C10H13NO B8244637 (R)-Oxetan-3-yl(phenyl)methanamine](/img/structure/B8244637.png)
(R)-Oxetan-3-yl(phenyl)methanamine
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Overview
Description
®-Oxetan-3-yl(phenyl)methanamine is a chiral amine compound characterized by the presence of an oxetane ring and a phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Oxetan-3-yl(phenyl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the phenylmethanamine group. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. This is followed by a nucleophilic substitution reaction to introduce the phenylmethanamine group.
Industrial Production Methods
Industrial production of ®-Oxetan-3-yl(phenyl)methanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
®-Oxetan-3-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
(R)-Oxetan-3-yl(phenyl)methanamine serves as a valuable building block in organic synthesis. Its structural attributes allow for the creation of more complex molecules, facilitating advancements in synthetic methodologies.
Biology
The compound's ability to interact with biological systems makes it useful in biochemical studies. It has been shown to modulate enzyme activity, influence cellular signaling pathways, and affect gene expression.
Medicine
Research indicates that derivatives of this compound exhibit promising therapeutic properties:
- Anticancer Activity : Studies have demonstrated that the compound can inhibit the activity of m6A-RNA demethylase FTO, leading to increased levels of m6A methylation in RNA. This mechanism is crucial for regulating gene expression associated with cancer progression .
- Cell Cycle Modulation : Derivatives have been observed to interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), effectively arresting cells in the G0/G1 phase .
Industry
The compound is utilized in developing new materials and chemical processes due to its unique properties. Its applications extend to the synthesis of polymers and resins that possess specific characteristics beneficial for industrial use .
Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of oxetane derivatives, revealing that certain compounds exhibited potent effects in vitro and in vivo models. The structure-activity relationship indicated that modifications could enhance efficacy .
Cytotoxicity Against Cancer Cells
Research on related compounds showed significant cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents .
SARS-CoV Protease Inhibition
Related studies tested the ability of oxetane derivatives to inhibit SARS-CoV 3CL protease, yielding promising IC50 values that indicate potential use in antiviral therapies .
Data Tables
Application Area | Findings |
---|---|
Chemistry | Used as a building block for organic synthesis |
Biology | Modulates enzyme activity; affects gene expression |
Medicine | Anticancer properties; inhibits m6A-RNA demethylase FTO |
Industry | Synthesis of polymers; development of new materials |
Mechanism of Action
The mechanism of action of ®-Oxetan-3-yl(phenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A primary amine with a similar phenyl group but lacking the oxetane ring.
1-Phenylethylamine: Another primary amine with a phenyl group, differing in the structure of the attached carbon chain.
Uniqueness
®-Oxetan-3-yl(phenyl)methanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties
Biological Activity
(R)-Oxetan-3-yl(phenyl)methanamine, a compound belonging to the oxetane class, has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its oxetane ring structure, which contributes to its unique biological properties. The compound can be synthesized through a series of chemical reactions involving oxetanone and various amines, leading to a compound that exhibits significant interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including glioblastoma and gastric cancer cells. The compound operates primarily through the inhibition of the N6-methyladenosine (m6A) demethylase FTO, which is implicated in several malignancies.
Key Findings:
- FTO Inhibition: The compound demonstrates nanomolar potency against FTO, leading to increased m6A levels in cancer cells. This mechanism is crucial as FTO has been identified as an oncogene in gastric cancer and other malignancies .
- Cell Viability Reduction: In vitro studies revealed that this compound significantly reduces cell viability in glioblastoma cell lines with minimal toxicity towards normal cells .
Data Table: Antiproliferative Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Glioblastoma | 30 | Inhibition of FTO |
Gastric Cancer | 25 | Induction of m6A modification |
Acute Myeloid Leukemia | 28 | Targeting cellular proliferation pathways |
Case Studies
-
Study on Glioblastoma:
A study evaluated the effects of this compound on glioblastoma stem cells. Results indicated a significant reduction in cell proliferation and an increase in apoptosis markers after treatment with the compound over 72 hours . -
Gastric Cancer Research:
Another investigation focused on gastric cancer cell lines, where this compound was found to impair growth similarly to established chemotherapeutic agents like 5-fluorouracil. The study emphasized its selectivity for cancer cells over healthy tissues .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate RNA methylation processes. By inhibiting FTO, it alters the mRNA landscape within cells, leading to changes in gene expression that favor reduced proliferation and increased apoptosis in cancer cells.
Apoptosis and Cell Cycle Analysis
Research has shown that treatment with this compound leads to:
Properties
IUPAC Name |
(R)-oxetan-3-yl(phenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNUGGQHIQAFPE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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